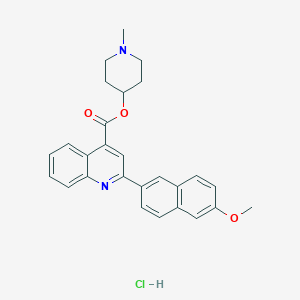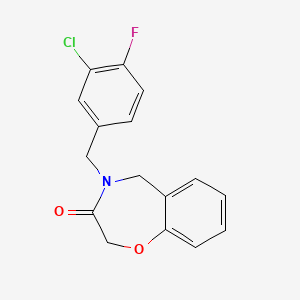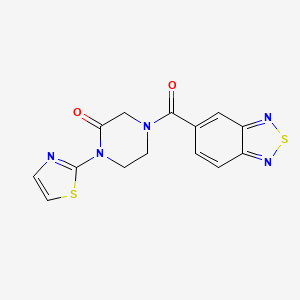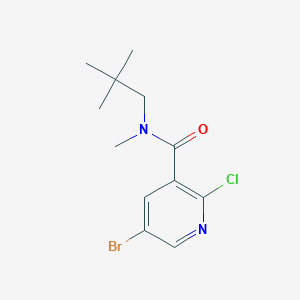![molecular formula C13H11N3OS B2444789 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine CAS No. 478044-98-3](/img/structure/B2444789.png)
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazolo[5,4-d]pyrimidine core with a 3-methyl group and a 4-[(4-methylphenyl)sulfanyl] substituent, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.
Introduction of the Pyrimidine Ring: The isoxazole intermediate is then reacted with suitable reagents to introduce the pyrimidine ring.
Substitution Reactions: The final steps involve introducing the 3-methyl and 4-[(4-methylphenyl)sulfanyl] groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain high yields and purity.
化学反应分析
Types of Reactions
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or sulfanyl positions.
科学研究应用
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
相似化合物的比较
Similar Compounds
4-Methylphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Isoxazolo[5,4-d]pyrimidine derivatives: Compounds with the same core structure but different substituents.
Uniqueness
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is unique due to its specific combination of the isoxazolo[5,4-d]pyrimidine core with the 3-methyl and 4-[(4-methylphenyl)sulfanyl] groups
属性
IUPAC Name |
3-methyl-4-(4-methylphenyl)sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-3-5-10(6-4-8)18-13-11-9(2)16-17-12(11)14-7-15-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWADKKXFWDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2444709.png)
![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2444711.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2444712.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)

![9-Thia-2-azaspiro[5.5]undecane](/img/structure/B2444717.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2444718.png)





![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
